molecular formula C18H18N2O3 B2668609 Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate CAS No. 941957-37-5

Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate

Cat. No. B2668609
CAS RN: 941957-37-5
M. Wt: 310.353
InChI Key: PHVNQNSJJASKMZ-UHFFFAOYSA-N
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Description

Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, also known as 4-oxo-PCM, is a designer drug and a derivative of pyrovalerone. It is a biologically important alkylaminophenol compound . The molecule has a molecular formula of C18H18N2O3 and a molecular weight of 310.353.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide, a related compound, was achieved by alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate .


Molecular Structure Analysis

The molecular structure of Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is characterized by a pyrrolidin-2-one ring substituted with phenyl and carbamate groups. The optimization of the most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Chemical Reactions Analysis

While specific chemical reactions involving Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate have not been reported, studies on similar compounds provide some insights. For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus . These findings highlight the compound’s potential in combating viral infections.

Antitubercular Properties

The compound’s structure has been associated with antitubercular activity. For instance, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole exhibited excellent antitubercular activity . This suggests its potential as a therapeutic agent against tuberculosis.

Anticancer Effects

Indole derivatives have been investigated for their anticancer properties. Some compounds displayed better anti-fibrosis activity than existing drugs on human hepatic stellate cells . Further exploration of this compound’s effects on cancer cells could yield promising results.

Inhibition of Tyrosine Kinases

Given its structural complexity, this compound might interact with tyrosine kinases. While not directly studied, its potential as a kinase inhibitor could be explored for therapeutic purposes.

properties

IUPAC Name

phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-9-10-14(12-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVNQNSJJASKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

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